2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride
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Overview
Description
“2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1909308-39-9 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 2-((dimethylamino)methyl)isonicotinic acid dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2.2ClH/c1-11(2)6-8-5-7(9(12)13)3-4-10-8;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Catalytic Applications
2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride plays a significant role as a catalyst in various chemical reactions. For instance, it is used as an efficient catalyst in the iodolactonisation of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature (Meng, Liu, Liu, & Wang, 2015). Additionally, it serves as a catalyst in the acylation of inert alcohols and phenols under base-free conditions, revealing insights into the reaction mechanism and showing potential for recyclability (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Condensation Reactions
This compound is also instrumental in various synthesis and condensation reactions. It is utilized in the synthesis of carboxylic esters and lactones, particularly in facilitating reactions under mild conditions to produce high yields (Shiina, Kubota, & Hashizume, 2004). In another study, it aids in the preparation of carboxamides and peptides from free carboxylic acids and amines by dehydration condensation (Shiina, Suenaga, Nakano, & Mukaiyama, 2000).
Cooperative Catalysis
The compound is a key player in cooperative catalysis. It has been used along with arylboronic acid for dehydrative condensation between carboxylic acids and amines, enhancing efficiency and selectivity in the synthesis of amides (Ishihara & Lu, 2016).
Supramolecular Chemistry
In the field of supramolecular chemistry, this compound contributes to the formation of multicomponent adducts through cocrystallization with carboxylic acids. These adducts are characterized by their unique structural and supramolecular aspects, involving various weak nonbonding interactions (Fang, Chen, Chen, Wang, Yan, Jin, Xu, & Wang, 2020).
Safety and Hazards
The safety information for “2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]pyridine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-5-7(9(12)13)3-4-10-8;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQUTIRPKCDSSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-39-9 |
Source
|
Record name | 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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